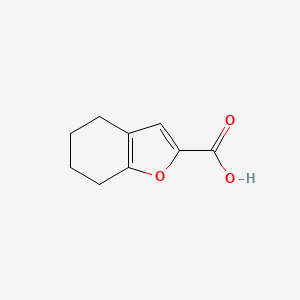
4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid , also known by its chemical formula C10H10O4 , is a heterocyclic compound. It features a benzofuran ring system with a carboxylic acid functional group. The compound exhibits interesting biological properties and has drawn attention in medicinal chemistry due to its potential applications as an antitumor agent .
Synthesis Analysis
The synthesis of this compound involves several routes. One notable method is the ethylation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid , which yields the ethyl ester derivative. This derivative has demonstrated potent antitumor activity in preclinical studies .
Molecular Structure Analysis
The molecular structure of this compound consists of a fused benzofuran ring with a carboxylic acid group attached. The presence of the carboxylic acid moiety allows for potential interactions with biological targets .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including esterification, amidation, and cyclization. These reactions may lead to the formation of derivatives with altered biological properties. Researchers have explored modifications to enhance its efficacy or selectivity .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Chemical Synthesis and Compound Development
4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid derivatives are utilized in the synthesis of various chemical compounds. For instance, Shekarchi et al. (2003) demonstrated its use in producing ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate and other derivatives through dehydrogenation and reaction with hydrazine hydrate, leading to substituted hydrazones and oxadiazoles (Shekarchi et al., 2003). Similarly, Raghavendra et al. (2017) synthesized compounds like 2-(Aryl(thiophen-2-yl)methyl)succinic acids using related methods, showing antimicrobial and antioxidant properties (Raghavendra et al., 2017).
Spectroscopic Analysis
The compound and its derivatives have been analyzed using spectroscopic techniques to understand their structural and electronic properties. Castle et al. (1968) investigated the NMR spectra of derivatives like 4,5,6,7-tetrafluorobenzo[b]thiophen and its 2-carboxylic acids, revealing insights into their molecular structures (Castle et al., 1968).
Biological Evaluation
In the field of biology, derivatives of this compound have been explored for their potential biological activities. Kathiravan et al. (2017) synthesized arylidene derivatives of this compound and found them to exhibit significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus, highlighting their potential in drug discovery (Kathiravan et al., 2017).
Molecular Structure Elucidation
Studies like those by Mori et al. (2020) have focused on elucidating the molecular structure of related compounds, such as 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, using techniques like NMR, ESI-MS, FT-IR, and X-ray diffraction, providing a comprehensive understanding of their chemical nature (Mori et al., 2020).
Coordination Polymer Studies
In materials science, derivatives of this compound have been used to study coordination polymers. Song et al. (2009) explored the synthesis of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, analyzing the effects of ligand modifications on their structures and properties (Song et al., 2009).
Mécanisme D'action
The precise mechanism of action for 4,5,6,7-Tetrahydrobenzofuran-2-carboxylic acid as an antitumor agent remains an active area of investigation. It likely involves interactions with cellular targets related to cell growth, proliferation, and apoptosis. Further studies are needed to elucidate its specific mode of action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGDSTMXFRDRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369138-08-8 |
Source


|
| Record name | 4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
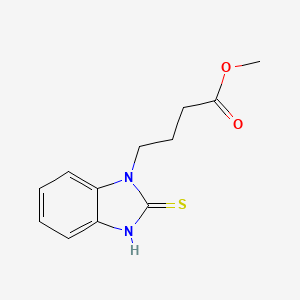
![4-isopropoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2791227.png)
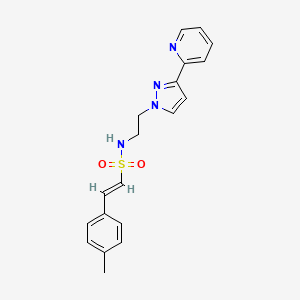
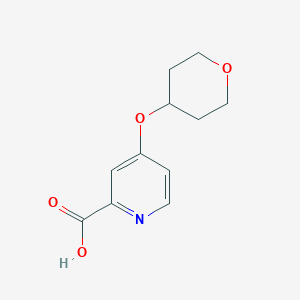
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2791232.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(butan-2-yl)acetamide](/img/structure/B2791233.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2791235.png)

![1-(4-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2791237.png)
![3-Oxaspiro[5.5]undec-8-en-10-one](/img/structure/B2791239.png)
![7-ethyl-8-methyl-6-oxo-N-(2-(trifluoromethoxy)benzyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2791240.png)
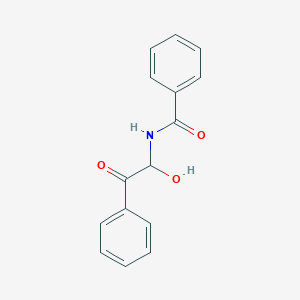
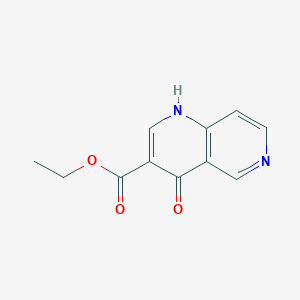
![ethyl 4-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2791244.png)
